
2-((1,2,3-13C3)cyclohexatrienecarbonylamino)acetic acid
Overview
Description
2-((1,2,3-13C3)cyclohexatrienecarbonylamino)acetic acid is a compound that features a cyclohexatriene ring labeled with carbon-13 isotopes at positions 1, 2, and 3. This compound is of interest due to its unique isotopic labeling, which makes it useful in various scientific studies, particularly in the fields of chemistry and biochemistry.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-((1,2,3-13C3)cyclohexatrienecarbonylamino)acetic acid typically involves the incorporation of carbon-13 labeled precursors into the cyclohexatriene ring. One common method is the cyclization of a suitable precursor that contains the carbon-13 labels. The reaction conditions often involve the use of catalysts and specific solvents to facilitate the cyclization process.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using automated reactors and precise control of reaction conditions to ensure high yield and purity. The use of carbon-13 labeled precursors in bulk quantities is essential for the industrial-scale production of this isotopically labeled compound.
Chemical Reactions Analysis
Types of Reactions
2-((1,2,3-13C3)cyclohexatrienecarbonylamino)acetic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.
Reduction: Reduction reactions can convert the compound into its reduced forms, such as alcohols or amines.
Substitution: The compound can participate in nucleophilic substitution reactions, where functional groups are replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.
Substitution: Nucleophilic substitution reactions may involve reagents like sodium hydroxide (NaOH) or other nucleophiles under basic or acidic conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols or amines.
Scientific Research Applications
2-((1,2,3-13C3)cyclohexatrienecarbonylamino)acetic acid has several scientific research applications:
Chemistry: Used as a tracer in nuclear magnetic resonance (NMR) spectroscopy to study reaction mechanisms and molecular structures.
Biology: Employed in metabolic studies to trace the incorporation and transformation of carbon atoms in biological systems.
Medicine: Utilized in drug development and pharmacokinetic studies to understand the distribution and metabolism of drugs.
Industry: Applied in the synthesis of labeled compounds for various industrial processes, including the production of labeled pharmaceuticals.
Mechanism of Action
The mechanism of action of 2-((1,2,3-13C3)cyclohexatrienecarbonylamino)acetic acid involves its interaction with molecular targets and pathways in biological systems. The carbon-13 labels allow researchers to track the compound’s movement and transformation within cells and tissues. This isotopic labeling provides detailed insights into metabolic pathways and the compound’s effects on specific molecular targets.
Comparison with Similar Compounds
Similar Compounds
2-((1,2,3-13C3)cyclohexanecarbonylamino)acetic acid: Similar structure but with a saturated cyclohexane ring.
2-((1,2,3-13C3)benzoylamino)acetic acid: Contains a benzene ring instead of a cyclohexatriene ring.
2-((1,2,3-13C3)cyclohexenecarbonylamino)acetic acid: Features a cyclohexene ring with carbon-13 labeling.
Uniqueness
The uniqueness of 2-((1,2,3-13C3)cyclohexatrienecarbonylamino)acetic acid lies in its isotopic labeling and the presence of a cyclohexatriene ring. This combination makes it particularly valuable for NMR studies and other applications where isotopic labeling is crucial for tracing molecular transformations and interactions.
Biological Activity
Overview
2-((1,2,3-13C3)cyclohexatrienecarbonylamino)acetic acid is a carbon-13 isotopically labeled compound with significant applications in biochemical research. Its unique structure allows it to serve as a tracer in various biological and chemical studies, particularly in metabolic pathways and drug development. This article explores its biological activity, synthesis methods, and research findings.
- IUPAC Name : this compound
- Molecular Formula : C9H9NO3
- CAS Number : 1163160-18-6
- Molecular Weight : 179.17 g/mol
Synthesis Methods
The synthesis of this compound typically involves:
- Cyclization of Carbon-13 Labeled Precursors : This process incorporates carbon-13 labels into the cyclohexatriene ring.
- Catalytic Reactions : Specific catalysts and solvents are used to optimize yields and purity during synthesis.
Metabolic Studies
The compound is primarily utilized in metabolic studies due to its ability to trace carbon atom incorporation and transformation within biological systems. This application is crucial for understanding metabolic pathways in various organisms.
Pharmacokinetic Studies
In drug development, this compound serves as a tool to evaluate the distribution and metabolism of pharmaceuticals. Its isotopic labeling allows researchers to track the compound's fate in biological systems effectively.
Inhibition Studies
Research indicates that compounds similar to this compound exhibit significant inhibitory effects on cyclooxygenase (COX) enzymes. Such inhibition is relevant for developing anti-inflammatory drugs. For instance, studies have shown that certain derivatives can selectively inhibit COX-2 while sparing COX-1, which is beneficial for reducing gastrointestinal side effects associated with non-selective NSAIDs .
Case Study 1: Anti-inflammatory Activity
In a study evaluating phenoxy acetic acid analogs, compounds with structural similarities to this compound demonstrated significant anti-inflammatory effects without causing gastric ulcers. These compounds exhibited potent inhibition of paw edema in animal models and reduced levels of pro-inflammatory markers such as TNF-α and PGE-2 .
Case Study 2: Drug Metabolism Tracing
Another study utilized this compound in tracing drug metabolism pathways. By employing NMR spectroscopy with carbon-13 labeling, researchers were able to elucidate the metabolic fate of various pharmaceutical agents in vivo. This approach provided insights into how drugs are processed within the body and highlighted potential metabolic pathways for further investigation.
Research Findings
Properties
IUPAC Name |
2-((1,5,6-13C3)cyclohexatrienecarbonylamino)acetic acid | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.01.04) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H9NO3/c11-8(12)6-10-9(13)7-4-2-1-3-5-7/h1-5H,6H2,(H,10,13)(H,11,12)/i2+1,4+1,6+1,7+1,8+1,9+1 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.01.04) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QIAFMBKCNZACKA-QJBUZINDSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.01.04) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C(=O)NCC(=O)O | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.01.04) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=C[13C](=[13CH][13CH]=C1)[13C](=O)N[13CH2][13C](=O)O | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.01.04) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H9NO3 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.01.04) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
185.13 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.